molecular formula C7H15NO2 B13676109 [(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol

[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol

Cat. No.: B13676109
M. Wt: 145.20 g/mol
InChI Key: KFMNERGCJJKMDP-UHFFFAOYSA-N
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Description

(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol: (MFCD30212777) is a heterocyclic compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of (2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,4R)-4-Hydroxy-1-methylpyrrolidin-2-yl)methanol
  • **(2S,4R)-4-Methoxy-1-ethylpyrrolidin-2-yl)methanol
  • **(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)ethanol

Uniqueness

(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(4-methoxy-1-methylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3

InChI Key

KFMNERGCJJKMDP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1CO)OC

Origin of Product

United States

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